[(4-Bromobenzyl)sulfanyl]acetic acid
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Overview
Description
“[(4-Bromobenzyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.13. It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of compounds similar to “[(4-Bromobenzyl)sulfanyl]acetic acid” has been reported in the literature. For instance, 4-Bromophenylacetic acid was prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involved condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide . A similar approach might be used for the synthesis of “[(4-Bromobenzyl)sulfanyl]acetic acid”.Molecular Structure Analysis
The molecular structure of “[(4-Bromobenzyl)sulfanyl]acetic acid” consists of a bromobenzyl group attached to an acetic acid moiety via a sulfur atom . The presence of the bromine atom and the sulfur linkage may influence the compound’s reactivity and properties.Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the significant applications of derivatives similar to [(4-Bromobenzyl)sulfanyl]acetic acid is in the inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX. These compounds, which include halogenated sulfonamides and aminobenzolamides, have shown potential as antitumor agents due to their ability to selectively inhibit carbonic anhydrase IX, a characteristic different from other isozymes. This detailed study on carbonic anhydrase IX inhibition opens pathways for designing potent and selective inhibitors with implications in cancer therapy (Ilies et al., 2003).
Photodynamic Therapy
Novel sulfanyl porphyrazines, including those with 4-bromobenzyl substituents, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds exhibit unique self-assembly in crystals, interesting optical properties, and significant in vitro photodynamic activity towards cancer cells, especially when incorporated into cationic liposomes. The findings suggest that these sulfanyl porphyrazines, delivered through specific liposomal formulations, could be promising in the photodynamic therapy of cancers (Piskorz et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
This could result in changes to the target’s structure and function .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s interactions with its targets could potentially alter cellular processes, leading to changes in cell function or viability .
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCGXYOZVAWYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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